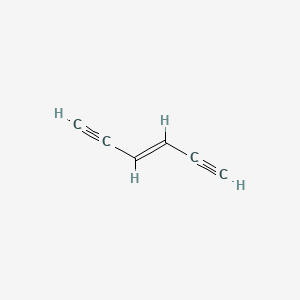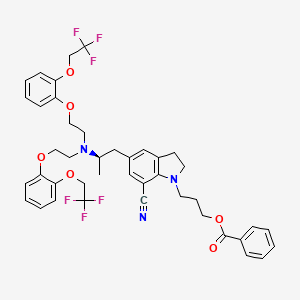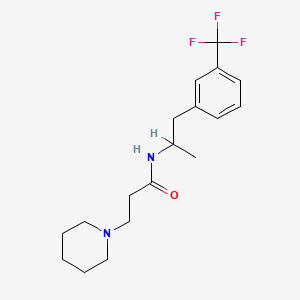
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide is a synthetic organic compound that belongs to the class of amides It features a piperidine ring, a trifluoromethyl group, and a phenethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide typically involves the following steps:
Formation of the Phenethylamine Backbone: The starting material, alpha-methyl-m-trifluoromethylbenzene, undergoes a Friedel-Crafts alkylation to introduce the phenethylamine moiety.
Piperidine Ring Formation: The phenethylamine intermediate is then reacted with a suitable piperidine derivative under reductive amination conditions.
Amide Bond Formation: The final step involves the coupling of the piperidine derivative with a propionyl chloride to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, catalysts, and continuous flow systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the amide or piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or piperidines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group may enhance its binding affinity and metabolic stability, while the piperidine ring can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide: vs. : The latter has a pyrrolidine ring instead of a piperidine ring, which may affect its biological activity.
This compound: vs. : The morpholine ring introduces an oxygen atom, potentially altering its solubility and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and lipophilicity.
Propriétés
Numéro CAS |
73826-20-7 |
|---|---|
Formule moléculaire |
C18H25F3N2O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-piperidin-1-yl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]propanamide |
InChI |
InChI=1S/C18H25F3N2O/c1-14(12-15-6-5-7-16(13-15)18(19,20)21)22-17(24)8-11-23-9-3-2-4-10-23/h5-7,13-14H,2-4,8-12H2,1H3,(H,22,24) |
Clé InChI |
QBLILIXDAZMDNA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)CCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)

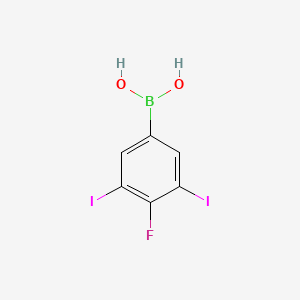


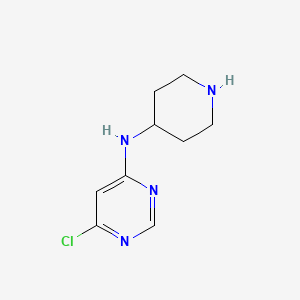
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
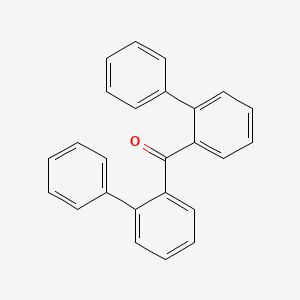
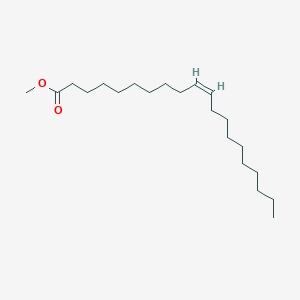
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-3-carbaldehyde](/img/structure/B13408822.png)


